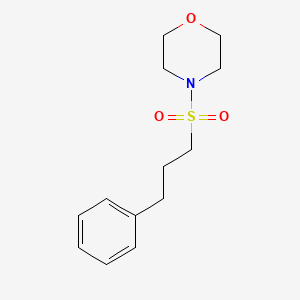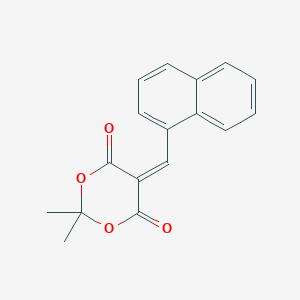![molecular formula C12H14Cl3N3O3 B11951627 N-{2,2,2-trichloro-1-[(3-nitrophenyl)amino]ethyl}butanamide](/img/structure/B11951627.png)
N-{2,2,2-trichloro-1-[(3-nitrophenyl)amino]ethyl}butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,2,2-TRICHLORO-1-(3-NITRO-PHENYLAMINO)-ETHYL)-BUTYRAMIDE is a synthetic organic compound that belongs to the class of amides It is characterized by the presence of a trichloroethyl group, a nitrophenylamino group, and a butyramide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,2,2-TRICHLORO-1-(3-NITRO-PHENYLAMINO)-ETHYL)-BUTYRAMIDE typically involves the following steps:
Formation of the Trichloroethyl Intermediate: The trichloroethyl group can be introduced through the reaction of trichloroacetaldehyde with an appropriate amine.
Nitration of Phenylamine: The phenylamine group is nitrated using a mixture of concentrated nitric acid and sulfuric acid to form 3-nitrophenylamine.
Coupling Reaction: The trichloroethyl intermediate is then coupled with 3-nitrophenylamine under basic conditions to form the desired product.
Amidation: The final step involves the reaction of the intermediate with butyric acid or its derivatives to form N-(2,2,2-TRICHLORO-1-(3-NITRO-PHENYLAMINO)-ETHYL)-BUTYRAMIDE.
Industrial Production Methods
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and purification techniques such as crystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
N-(2,2,2-TRICHLORO-1-(3-NITRO-PHENYLAMINO)-ETHYL)-BUTYRAMIDE can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other oxidative derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The trichloroethyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Hydrogen gas with palladium on carbon, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols.
Major Products Formed
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted amides.
Aplicaciones Científicas De Investigación
Chemistry: Used as a reagent in organic synthesis.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects.
Industry: Used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of N-(2,2,2-TRICHLORO-1-(3-NITRO-PHENYLAMINO)-ETHYL)-BUTYRAMIDE involves its interaction with molecular targets such as enzymes and receptors. The trichloroethyl group may enhance its binding affinity, while the nitro group may contribute to its reactivity. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
N-(2,2,2-TRICHLORO-1-(4-NITRO-PHENYLAMINO)-ETHYL)-BUTYRAMIDE: Similar structure with a different position of the nitro group.
N-(2,2,2-TRICHLORO-1-(3-AMINO-PHENYLAMINO)-ETHYL)-BUTYRAMIDE: Similar structure with an amino group instead of a nitro group.
Uniqueness
N-(2,2,2-TRICHLORO-1-(3-NITRO-PHENYLAMINO)-ETHYL)-BUTYRAMIDE is unique due to the specific positioning of the nitro group, which may influence its chemical reactivity and biological activity. The presence of the trichloroethyl group also distinguishes it from other similar compounds, potentially enhancing its stability and binding properties.
Propiedades
Fórmula molecular |
C12H14Cl3N3O3 |
|---|---|
Peso molecular |
354.6 g/mol |
Nombre IUPAC |
N-[2,2,2-trichloro-1-(3-nitroanilino)ethyl]butanamide |
InChI |
InChI=1S/C12H14Cl3N3O3/c1-2-4-10(19)17-11(12(13,14)15)16-8-5-3-6-9(7-8)18(20)21/h3,5-7,11,16H,2,4H2,1H3,(H,17,19) |
Clave InChI |
CEJIZRUNPCIGNF-UHFFFAOYSA-N |
SMILES canónico |
CCCC(=O)NC(C(Cl)(Cl)Cl)NC1=CC(=CC=C1)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


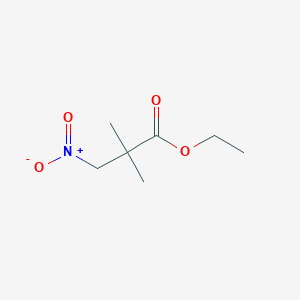
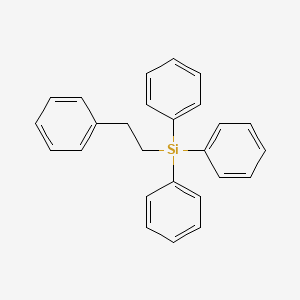

![2-Benzyl-1-(trifluoromethyl)-2,6-diazaspiro[3.3]heptane](/img/structure/B11951571.png)


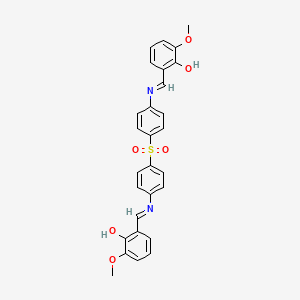
![N-{(E)-[4-(dimethylamino)phenyl]methylidene}-2-methyl-4-nitroaniline](/img/structure/B11951591.png)

